molecular formula C17H15N3O5S B2482658 N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide CAS No. 896268-42-1

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide

Cat. No. B2482658
CAS RN: 896268-42-1
M. Wt: 373.38
InChI Key: PURSULMEOKPRCL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxadiazole derivatives involves multiple steps, including cyclization and substitution reactions. For example, 4-(5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)benzohydrazide was synthesized through a process starting with 2-methoxybenzohydrazide, forming a hydrazone, which was then cyclized to oxadiazole, and finally treated with hydrazine hydrate to afford the product (Taha et al., 2014).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including those with a methoxyphenyl group, has been elucidated using techniques such as X-ray crystallography. These studies provide insights into the compound's conformation, crystal packing, and intermolecular interactions, which are crucial for understanding its chemical behavior and potential applications (Kumara et al., 2017).

Chemical Reactions and Properties

Oxadiazole derivatives can participate in various chemical reactions due to the reactive nature of the oxadiazole ring. These compounds often exhibit interesting chemical properties, such as the ability to act as ligands in coordination complexes, demonstrating the versatility of the oxadiazole moiety in forming chemically and biologically relevant structures (Singh et al., 2009).

Scientific Research Applications

Pharmacological Evaluation and Antagonistic Properties

The compound's derivatives have been synthesized and evaluated for their potential as pharmacological agents. For example, analogs of this compound have shown significant affinity and antagonistic properties towards certain receptors. Studies have focused on the synthesis of these derivatives to explore their pharmacological potential, demonstrating their effectiveness in various assays and models. These findings contribute to the development of new therapeutic agents targeting specific receptors (Yi Liao et al., 2000).

Antimicrobial and Antitumor Potential

Research has also delved into the antimicrobial and antitumor potential of 1,3,4-oxadiazole derivatives, including N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide. Computational and pharmacological evaluations have identified novel derivatives with significant activities against various targets, highlighting their potential in treating microbial diseases and inhibiting tumor growth (M. Faheem, 2018).

Corrosion Inhibition

In materials science, derivatives of the compound have been explored as corrosion inhibitors. Their efficacy in preventing corrosion in metallic materials, especially in acidic environments, has been demonstrated through various studies. The inhibition process is attributed to the adsorption of these molecules on the metal surface, showcasing their potential in enhancing the durability of metals in corrosive conditions (M. Bouklah et al., 2006).

Enzyme Activity Modulation

Some studies have investigated the effects of bis-1,3,4- oxadiazole rings containing glycine moieties on the activity of certain enzymes. These compounds have shown to modulate the activities of transferase enzymes, which could have implications in various biochemical and therapeutic contexts (I. H. Tomi et al., 2010).

properties

IUPAC Name

N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5S/c1-24-13-9-5-3-7-11(13)16-19-20-17(25-16)18-15(21)12-8-4-6-10-14(12)26(2,22)23/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURSULMEOKPRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=CC=C3S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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